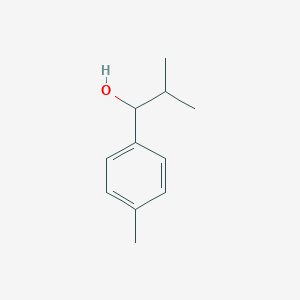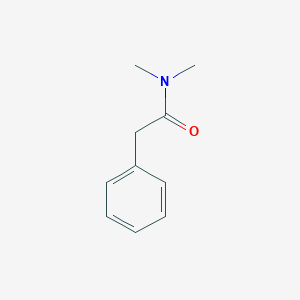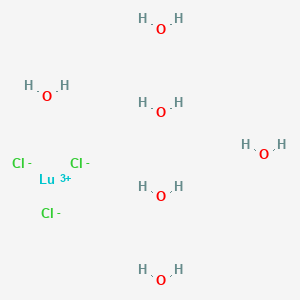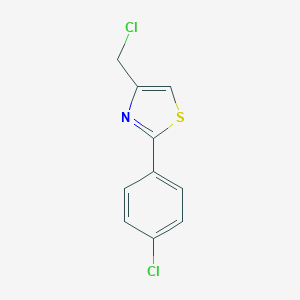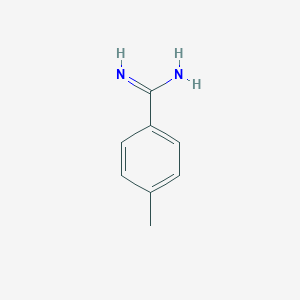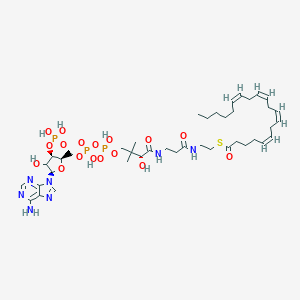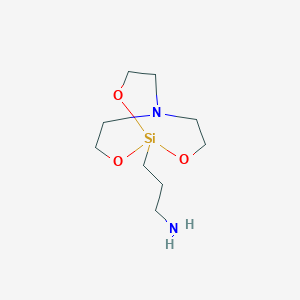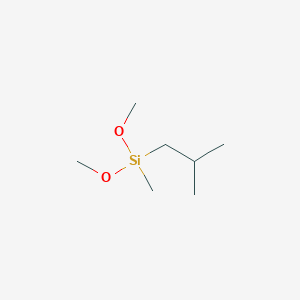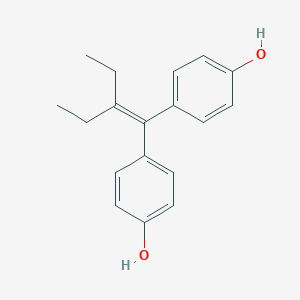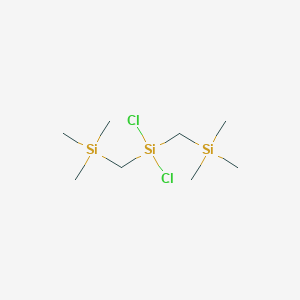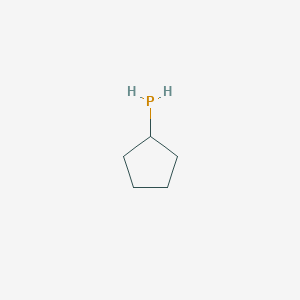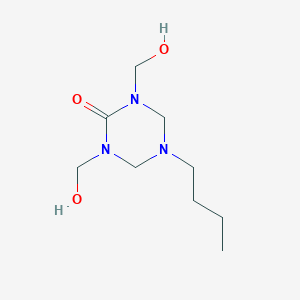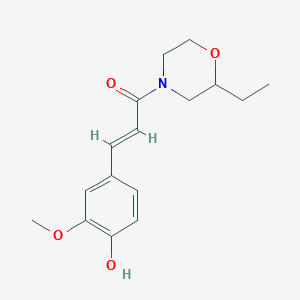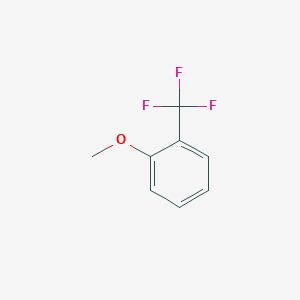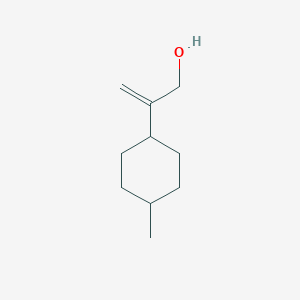
2-(4-Methylcyclohexyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylcyclohexyl)prop-2-en-1-ol, also known as MCHP, is a chemical compound that has been widely studied in the field of organic chemistry. It is a colorless liquid that has a pleasant odor and is used in the synthesis of various organic compounds.
Scientific Research Applications
Aggregation Pheromone in Insects
A significant application of a compound similar to 2-(4-Methylcyclohexyl)prop-2-en-1-ol is found in entomology. Specifically, 1-Methylcyclohex-2-en-1-ol has been identified as an aggregation pheromone in the Douglas-fir beetle. This compound increases arrestment and stridulation in males and enhances the effectiveness of traps for flying beetles, demonstrating its practical use in insect behavior studies and pest management (Libbey, Oehlschlager, & Ryker, 1983).
Photocycloaddition Reactions
Another research application involves photocycloaddition reactions. 2-Acylcyclohex-2-enones, structurally related to 2-(4-Methylcyclohexyl)prop-2-en-1-ol, participate in selective photocycloaddition reactions. These reactions produce diacylcyclobutene derivatives, which are of interest in organic synthesis and chemical research (Ferrer & Margaretha, 2001).
Hydrocarbonylation Processes
2-(4-Methylcyclohexyl)prop-2-en-1-ol-related compounds are also involved in hydrocarbonylation processes. For instance, the hydrocarbonylation of prop-2-ene-1-ol, catalyzed by rhodium triethylphosphine complexes, leads to the production of butane-1,4-diol and 2-methylpropan-1-ol. This process is relevant in the field of catalytic chemistry and material synthesis (Simpson et al., 1996).
Synthesis of Polyhydroxyurethanes
In polymer chemistry, compounds related to 2-(4-Methylcyclohexyl)prop-2-en-1-ol have been used in the synthesis of glycerin carbonate-based intermediates. These intermediates are then employed in the production of polyhydroxyurethanes without isocyanate, highlighting its importance in the development of new polymeric materials (Benyahya et al., 2011).
properties
CAS RN |
15714-12-2 |
|---|---|
Product Name |
2-(4-Methylcyclohexyl)prop-2-en-1-ol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,10-11H,2-7H2,1H3 |
InChI Key |
RYBQTIMCBUUSQQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)CO |
Canonical SMILES |
CC1CCC(CC1)C(=C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



